2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide features a pyrrolo[3,2-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3 and a phenyl group at position 5. A thioether linkage connects the core to an acetamide moiety bearing a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-3-37-22-14-12-21(13-15-22)33-28(35)27-26(24(17-30-27)19-8-5-4-6-9-19)32-29(33)38-18-25(34)31-20-10-7-11-23(16-20)36-2/h4-17,30H,3,18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQMERMKVOSCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of pyrrolopyrimidines. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolopyrimidine core, which is crucial for its biological activity. The molecular formula can be represented as , with a molecular weight of approximately 420.52 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Many pyrrolopyrimidine derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds in this class are also investigated for their antibacterial and antifungal activities.
- Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes, potentially useful in treating diseases such as cancer and infections.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : Interaction with specific cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells.
- DNA/RNA Interaction : The compound could potentially bind to nucleic acids, affecting replication and transcription processes.
Anticancer Activity
A study evaluated the cytotoxic effects of similar pyrrolopyrimidine derivatives on human leukemia cell lines (K562, HL60, U937). The results indicated that certain derivatives exhibited IC50 values ranging from 3.5 to 15 μM against these cell lines, suggesting promising anticancer potential .
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| K562 | 3.5 | 4.5 |
| HL60 | 15 | 5.5 |
| U937 | >20 | 8.0 |
Antimicrobial Activity
Research into antimicrobial properties revealed that related compounds demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The thio-substituted variants showed enhanced activity due to the presence of sulfur moieties which may facilitate better interaction with microbial enzymes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The table below highlights structural and inferred physicochemical differences between the target compound and two analogues:
Key Observations:
Substituent Effects: Target Compound: Electron-donating groups (ethoxy, methoxy) enhance polarity and H-bonding capacity, favoring solubility in polar solvents . Compound 2: The thieno core and p-tolyl group may reduce polarity compared to the target compound, impacting membrane permeability .
Crystallographic and Analytical Considerations
- Hydrogen Bonding : The target compound’s H-bond acceptors (e.g., ethoxy, carbonyl) may promote stable crystal packing via intermolecular interactions, as seen in Etter’s graph set analysis .
- Chromatographic Behavior : The methoxy and ethoxy groups likely increase retention time in reverse-phase HPLC compared to Compound 1, aligning with polarity-driven retention trends .
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step reactions. A plausible route includes:
Core Formation : Condensation of substituted phenyl rings with pyrimidine precursors under basic conditions (e.g., KOH/ethanol) to form the pyrrolo-pyrimidine scaffold .
Thioether Linkage : Introduction of the thioacetamide group via nucleophilic substitution using thioglycolic acid derivatives, as seen in analogous compounds .
Acetamide Coupling : Reacting the intermediate with 3-methoxyphenylamine via an amide coupling reagent (e.g., EDC/HOBt).
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .
Basic: Which analytical techniques are critical for structural validation?
Methodological Answer:
-
X-ray Crystallography : Resolves bond angles (e.g., C11—N1—C14: 113.77°) and confirms stereochemistry . Example parameters:
Parameter Value Crystal System Triclinic (P1) a, b, c (Å) 9.661, 12.422, 14.007 α, β, γ (°) 72.11, 82.70, 70.18 -
NMR Spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm).
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) .
-
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₃₁H₃₇ClN₄O₃: 549.10 g/mol) .
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps; non-polar solvents (toluene) for cyclization .
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl groups, achieving ~85% yield .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., azo coupling) to minimize side reactions .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error .
Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
Modification Sites :
- Phenyl Substituents : Compare 4-ethoxyphenyl vs. 4-fluorophenyl analogs to assess electronic effects on receptor binding .
- Thioether vs. Ether Linkages : Test bioactivity retention after replacing sulfur with oxygen .
In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds with the pyrimidine core .
Pharmacophore Mapping : Identify critical moieties (e.g., acetamide group) using Schrödinger’s Phase .
Advanced: How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- Ambiguous NMR Peaks : Employ 2D techniques (HSQC, HMBC) to assign overlapping aromatic protons. For example, HMBC correlations between H-7 (δ 7.2 ppm) and C-4 (δ 170 ppm) confirm the pyrrolo-pyrimidine scaffold .
- Mass Spec Discrepancies : Cross-validate with isotopic pattern analysis (e.g., Cl-containing compounds show M+2 peaks) .
- Crystallographic Validation : Compare experimental bond lengths/angles (e.g., C—N bonds: 1.32–1.38 Å) with computational models (DFT-optimized structures) .
Advanced: What computational tools enhance experimental design?
Methodological Answer:
- Reaction Path Prediction : Use Gaussian 16 with M06-2X functional to simulate reaction mechanisms and identify rate-limiting steps .
- Machine Learning (ML) : Train models on PubChem data (e.g., 22,000+ pyrimidine derivatives) to predict solubility or toxicity .
- Process Automation : Integrate robotic platforms with AI-driven software (e.g., ChemOS) for high-throughput screening of reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
